molecular formula C13H19NO3 B3304279 tert-Butyl (2-phenoxyethyl)carbamate CAS No. 921596-28-3

tert-Butyl (2-phenoxyethyl)carbamate

Cat. No.: B3304279
CAS No.: 921596-28-3
M. Wt: 237.29 g/mol
InChI Key: IHRSZMNSNWYMCI-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: tert-Butyl (2-phenoxyethyl)carbamate can be synthesized through various methods. One common approach involves the reaction of di-tert-butyl dicarbonate with 2-phenoxyethanol in the presence of a base such as sodium hydride or potassium carbonate . The reaction typically proceeds under mild conditions and yields the desired carbamate product.

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of large-scale reactors and optimized reaction conditions to ensure high yields and purity. The process may include steps such as solvent extraction, crystallization, and purification to obtain the final product in a form suitable for commercial use .

Scientific Research Applications

Chemistry: tert-Butyl (2-phenoxyethyl)carbamate is widely used in organic synthesis as a protecting group for amines. It allows for selective protection and deprotection, facilitating the synthesis of complex molecules such as peptides .

Biology and Medicine: In biological research, this compound is used to protect amine groups in biomolecules, enabling the study of specific biochemical pathways and interactions .

Industry: In the pharmaceutical industry, this compound is used in the synthesis of active pharmaceutical ingredients (APIs) and intermediates. Its stability and ease of removal make it an ideal protecting group for large-scale synthesis .

Comparison with Similar Compounds

Uniqueness: tert-Butyl (2-phenoxyethyl)carbamate is unique due to its specific structure, which provides a balance of stability and reactivity. Its phenoxyethyl group offers additional steric hindrance, making it more selective in certain reactions compared to other carbamates .

Properties

IUPAC Name

tert-butyl N-(2-phenoxyethyl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO3/c1-13(2,3)17-12(15)14-9-10-16-11-7-5-4-6-8-11/h4-8H,9-10H2,1-3H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHRSZMNSNWYMCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCOC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20734658
Record name tert-Butyl (2-phenoxyethyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20734658
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

921596-28-3
Record name tert-Butyl (2-phenoxyethyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20734658
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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